4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide
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Overview
Description
4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor function . The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, which can affect its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorinated benzamides, such as:
- N-[(4Z)-4-(1-Hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)-3-pyrrolidinyl]-3-methylbutanamide
- Fluorinated indole derivatives
Uniqueness
What sets 4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide apart is its unique combination of a trifluoromethyl group and a pyrrolidine ring, which together contribute to its distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid scaffold that can improve binding specificity to biological targets.
Properties
Molecular Formula |
C20H14F4N2O4 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H14F4N2O4/c1-11(27)15-17(29)26(14-5-3-2-4-6-14)18(30)19(15,20(22,23)24)25-16(28)12-7-9-13(21)10-8-12/h2-10,27H,1H3,(H,25,28)/b15-11+ |
InChI Key |
FMMGYDGUDFQQAQ-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)N(C(=O)C1(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)/O |
Canonical SMILES |
CC(=C1C(=O)N(C(=O)C1(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)O |
Origin of Product |
United States |
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